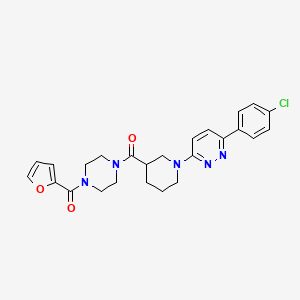
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C25H26ClN5O3 and a molecular weight of 479.971. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related studies on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives2. These studies might provide some insights into potential synthetic routes.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formulaC25H26ClN5O3. However, without specific data such as crystallographic or spectroscopic data, a detailed structural analysis is not possible.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. However, based on its molecular formula, we can infer that it contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen1.Applications De Recherche Scientifique
Metabolism and Pharmacokinetics of Related Compounds
Studies on compounds with similar structures or in the same class have focused on their metabolism and the identification of metabolites in biological systems, which is essential for drug development and safety assessments. For example, the research on L-735,524, an HIV-1 protease inhibitor, highlighted its metabolic pathways in humans, including glucuronidation and N-oxidation among others (Balani et al., 1995). Similarly, the study on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, described its metabolism and excretion in humans, indicating extensive metabolization and elimination through bile and urine (Christopher et al., 2010).
Toxicology and Safety Studies
Research on the toxicological profiles of new chemical entities is crucial for understanding their potential adverse effects. For instance, studies on imidacloprid, a neonicotinoid insecticide, reported a fatal case of intoxication, providing valuable information on the toxic effects and clinical manifestations of exposure (Shadnia & Moghaddam, 2008).
Environmental and Endocrine Disruptor Research
Investigations into the environmental presence and impact of non-persistent chemicals, including phenols and parabens, have been conducted to understand human exposure levels and potential health effects. Such studies are relevant for chemicals widely used in consumer products and could offer a model for researching the environmental and health impacts of other chemicals (Mortensen et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the available resources.
Orientations Futures
The future directions for this compound are not specified in the available resources. However, given its complex structure, it could be of interest in various fields of research.
Please note that this information is based on the limited resources available and may not be comprehensive. For a more detailed analysis, it would be advisable to consult a specialist or conduct further research.
Propriétés
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZOJSPUPIMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


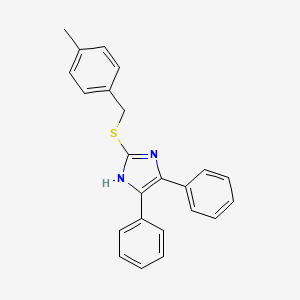
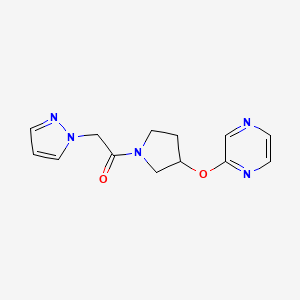
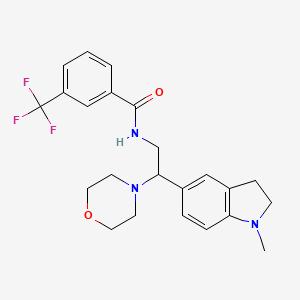
![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
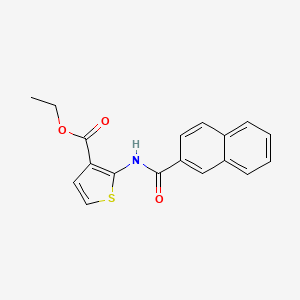
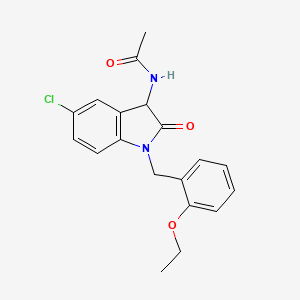
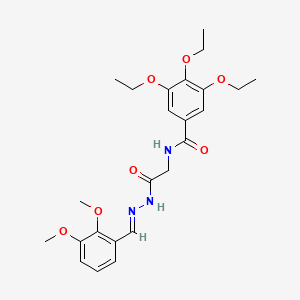
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
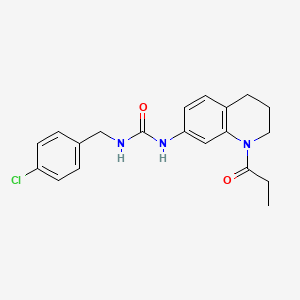
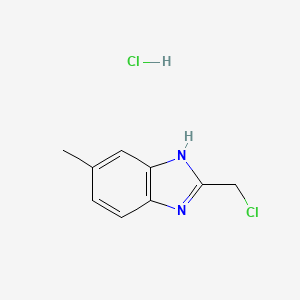
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)
![4-[6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2723630.png)